molecular formula C13H20O B1589280 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol CAS No. 50428-39-2

2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol

Cat. No.: B1589280
CAS No.: 50428-39-2
M. Wt: 192.3 g/mol
InChI Key: KGZASKNUKKURJQ-UHFFFAOYSA-N
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Description

2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol is an organic compound with the molecular formula C13H20O. It is characterized by its unique structure, which includes two triple bonds and a hydroxyl group. This compound is also known by its IUPAC name, this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol typically involves the reaction of 2,2,8,8-tetramethyl-3,6-nonadiyne with a suitable hydroxylating agent. One common method is the hydroxylation of the corresponding alkyne using reagents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .

Chemical Reactions Analysis

Types of Reactions

2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alkyl halides.

Scientific Research Applications

2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the triple bonds can participate in various chemical reactions. These interactions can influence the compound’s biological activity and its effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 1,5-Di-tert-butyl-1,4-pentadiyn-3-ol
  • 1,3-Dineopentylidyne-2-propanol

Uniqueness

2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol is unique due to its specific arrangement of triple bonds and the presence of a hydroxyl group. This structure imparts distinct chemical and physical properties, making it valuable in various applications .

Properties

IUPAC Name

2,2,8,8-tetramethylnona-3,6-diyn-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20O/c1-12(2,3)9-7-11(14)8-10-13(4,5)6/h11,14H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGZASKNUKKURJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C#CC(C#CC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463325
Record name 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50428-39-2
Record name 2,2,8,8-Tetramethyl-3,6-nonadiyn-5-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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